molecular formula C11H19F3N2O2 B13525354 cis-tert-Butyl (2-(trifluoromethyl)piperidin-4-yl)carbamate

cis-tert-Butyl (2-(trifluoromethyl)piperidin-4-yl)carbamate

Cat. No.: B13525354
M. Wt: 268.28 g/mol
InChI Key: IHMWVWBSRVQKQQ-SFYZADRCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-tert-Butyl (2-(trifluoromethyl)piperidin-4-yl)carbamate typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The exact mechanism of action of cis-tert-Butyl (2-(trifluoromethyl)piperidin-4-yl)carbamate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activities or receptor binding. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity .

Properties

Molecular Formula

C11H19F3N2O2

Molecular Weight

268.28 g/mol

IUPAC Name

tert-butyl N-[(2S,4R)-2-(trifluoromethyl)piperidin-4-yl]carbamate

InChI

InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-7-4-5-15-8(6-7)11(12,13)14/h7-8,15H,4-6H2,1-3H3,(H,16,17)/t7-,8+/m1/s1

InChI Key

IHMWVWBSRVQKQQ-SFYZADRCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCN[C@@H](C1)C(F)(F)F

Canonical SMILES

CC(C)(C)OC(=O)NC1CCNC(C1)C(F)(F)F

Origin of Product

United States

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